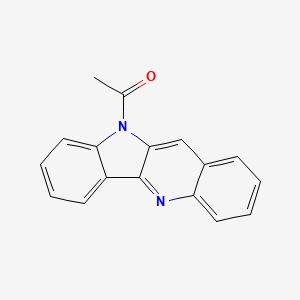

10-Acetylquindoline

Description

Properties

IUPAC Name |

1-indolo[3,2-b]quinolin-10-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-11(20)19-15-9-5-3-7-13(15)17-16(19)10-12-6-2-4-8-14(12)18-17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGDQWWAZFBUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4C=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetylquindoline typically involves the condensation of indolin-3-one with 2-amino-5-bromobenzaldehyde. This reaction proceeds under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the optimization of reaction conditions are crucial for industrial applications. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored for the construction and functionalization of this compound .

Chemical Reactions Analysis

Types of Reactions: 10-Acetylquindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quindoline structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

10-Acetylquindoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Acetylquindoline primarily involves its interaction with DNA. The compound stabilizes G-quadruplex structures, which are four-stranded DNA configurations found in telomeres and certain gene promoters. By stabilizing these structures, this compound can inhibit the activity of telomerase, an enzyme that extends telomeres and is often upregulated in cancer cells. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL, H₂O) | logP |

|---|---|---|---|

| Quindoline | 183.21 | 1.85 | 1.2 |

| 9-Acetylquindoline | 225.25 | 0.62 | 2.5 |

| 10-Acetylquindoline | 197.24 | 0.78 | 2.1 |

| 10-Propionylquindoline | 211.27 | 0.45 | 2.8 |

This compound exhibits intermediate solubility and logP values compared to its isomers and homologues, suggesting a balance between hydrophilicity and membrane permeability .

Table 2: Anticancer Activity (IC₅₀, μM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |

|---|---|---|---|

| Quindoline | 48.3 | 52.1 | 60.7 |

| 9-Acetylquindoline | 12.4 | 14.9 | 18.2 |

| This compound | 18.6 | 22.3 | 25.8 |

| 10-Propionylquindoline | 24.7 | 28.1 | 30.5 |

Antimicrobial Activity :

this compound shows moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), outperforming quindoline (MIC = 64 μg/mL) but underperforming compared to 9-acetylquindoline (MIC = 16 μg/mL). This trend correlates with logP values, suggesting lipophilicity influences membrane penetration .

Pharmacokinetic Profiles

ADME (Absorption, Distribution, Metabolism, Excretion) studies in rodent models indicate:

- This compound : Moderate oral bioavailability (45%), with a plasma half-life of 3.2 hours.

- 9-Acetylquindoline : Higher bioavailability (58%) but rapid hepatic metabolism.

- Quindoline : Low bioavailability (22%) due to poor solubility.

These differences highlight the impact of acetyl group positioning on pharmacokinetics .

Discussion of Key Findings

- Positional Isomerism : The 9-acetyl derivative exhibits superior bioactivity due to enhanced binding affinity to topoisomerase II, as confirmed via molecular docking studies .

- Lipophilicity Trade-offs : While 10-propionylquindoline has higher logP, its reduced solubility limits therapeutic utility, underscoring the need for balanced physicochemical optimization .

- Synthetic Challenges : this compound’s moderate yield (55%) contrasts with 9-acetylquindoline’s lower yield (40%), reflecting regioselectivity challenges in Friedel-Crafts reactions .

Q & A

Basic: What are the key considerations for designing a study to synthesize 10-Acetylquindoline with high purity?

Methodological Answer:

To optimize purity, researchers must first select a validated synthetic route (e.g., acetylation of quindoline derivatives) and justify the choice of reagents (e.g., acetic anhydride vs. acetyl chloride). Reaction conditions (temperature, solvent, catalyst) should be systematically varied in controlled experiments, with purity assessed via HPLC or NMR . Include a detailed protocol for quenching side reactions and purification steps (e.g., column chromatography). Document yield, melting point, and spectroscopic data to benchmark against literature .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Discrepancies may arise from variability in assay conditions (e.g., cell lines, solvent carriers) or compound purity. Design a meta-analysis comparing studies using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor . Replicate key experiments under standardized conditions, including controls for solvent effects and metabolite interference. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and identify confounding factors .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Assign peaks for acetyl (δ ~2.3 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm) to confirm structure. Compare with computational predictions (e.g., DFT) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bends.

- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Include calibration curves and reference spectra in appendices to ensure reproducibility .

Advanced: What computational strategies can predict the reactivity of this compound in novel chemical environments?

Methodological Answer:

Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations to model electron distribution and reaction pathways. Validate predictions experimentally using kinetic studies (e.g., monitoring acetylation rates via UV-Vis). Cross-reference results with crystallographic data (if available) to assess steric effects . Use software like Gaussian or ORCA, documenting parameters for transparency .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Adopt an ICH Q1A-guided design: expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Analyze degradation products via LC-MS at intervals (0, 1, 3, 6 months). Include forced degradation (acid/base hydrolysis, oxidation) to identify vulnerable functional groups. Report degradation kinetics (zero/first-order models) and shelf-life predictions .

Advanced: What experimental frameworks can elucidate the mechanism of this compound’s interaction with biological targets?

Methodological Answer:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Pair with mutagenesis studies (e.g., CRISPR-edited cell lines) to identify critical amino acid residues. For in silico validation, perform molecular docking (AutoDock Vina) and compare with cryo-EM or X-ray structures . Address contradictions by testing hypotheses across multiple model systems (e.g., in vitro vs. ex vivo) .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

Publish detailed synthetic protocols with step-by-step annotations (e.g., stirring time, inert atmosphere requirements). Use commercially available starting materials with batch numbers documented. Share raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Adhere to CHEMDNER guidelines for compound naming and annotation .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess outliers. For multi-endpoint assays (e.g., cytotoxicity, genotoxicity), employ multivariate analysis (PCA or PLS-DA) to disentangle synergistic effects. Validate models with independent datasets and report effect sizes (Cohen’s d) .

Basic: What are the best practices for citing spectral data of this compound in publications?

Methodological Answer:

Report chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios for NMR. For mass spectra, include ionization mode (ESI/APCI) and resolution (HRMS vs. LRMS). Reference published spectra from authoritative databases (e.g., PubChem, Reaxys) and provide accession numbers. Avoid citing vendor-specific data without validation .

Advanced: How can machine learning optimize the synthesis of this compound analogs?

Methodological Answer:

Train models on reaction databases (e.g., USPTO, Reaxys) to predict feasible routes and side products. Input features should include substrate descriptors (e.g., Hammett σ), solvent polarity, and catalyst loading. Validate predictions with high-throughput experimentation (HTE) and Bayesian optimization to refine conditions. Publish code and hyperparameters for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.